N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is a compound that features a unique structure combining imidazole and pyrimidine rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the synthesis might start with the preparation of the imidazole ring through a condensation reaction involving an aldehyde, an amine, and a nitrile. The pyrimidine ring can be synthesized via a similar approach, often involving a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazole and pyrimidine rings are known to interact with various proteins and enzymes, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imazodan CI-914: Known for its positive inotropic activity.
CI-930: Another compound with similar biological activities.
Uniqueness
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(10-3-1-2-4-15-10)18-11-7-12(17-8-16-11)19-6-5-14-9-19/h1-9H,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNTQZVTYMLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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